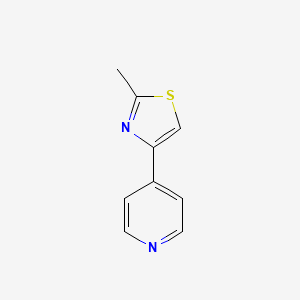

2-Methyl-4-(4-pyridyl)thiazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-4-pyridin-4-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-7-11-9(6-12-7)8-2-4-10-5-3-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDNUULQXPIYIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 4 4 Pyridyl Thiazole

Established Synthetic Pathways for the Thiazole (B1198619) Ring System

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable routes to this moiety. The Hantzsch thiazole synthesis is a classic and widely employed method for assembling the thiazole core.

Hantzsch Thiazole Synthesis and its Variations

The Hantzsch thiazole synthesis, first described in 1887, remains a primary and versatile method for the formation of thiazole rings. The fundamental reaction involves the condensation of an α-haloketone with a thioamide. In the context of 2-Methyl-4-(4-pyridyl)thiazole, this would typically involve the reaction of a 2-halo-1-(pyridin-4-yl)ethan-1-one with thioacetamide.

A pertinent example from the literature that illustrates this approach is the synthesis of a closely related derivative, ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate. wikipedia.orgwikimedia.org This synthesis is achieved by refluxing pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate in absolute ethanol (B145695). wikipedia.orgwikimedia.org This reaction proceeds via the characteristic nucleophilic attack of the sulfur atom of the thioamide on the α-halocarbonyl, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Variations of the Hantzsch synthesis often involve modifications to the reaction conditions to improve yields, reduce reaction times, or simplify workup procedures. These can include the use of microwave irradiation or alternative solvents. The core principle, however, of combining an α-halocarbonyl component with a thioamide remains central to this synthetic strategy.

Alternative Cyclization Strategies for Thiazole Ring Formation

While the Hantzsch synthesis is prevalent, other methods for constructing the thiazole ring exist and can be considered as alternative pathways.

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, carbon oxysulfide, or dithioacids. pharmaguideline.com This method is particularly useful for introducing an amino group at the C5 position of the thiazole ring. While not a direct route to this compound, it represents an alternative cyclization strategy for forming the thiazole core, which could then be further modified.

Another classical method is the Gabriel synthesis of amines, which has been adapted for the formation of certain thiazole derivatives. scholaris.ca This pathway typically involves the reaction of an α-haloketone with potassium phthalimide, followed by further transformations. Although less common for the direct synthesis of 2,4-disubstituted thiazoles like the target compound, it is a recognized method in the broader context of thiazole synthesis.

Strategies for Regioselective Functionalization and Derivatization

Once the this compound core is synthesized, its further functionalization is often desired to modulate its properties. The reactivity of the thiazole and pyridine (B92270) rings allows for regioselective modifications. The thiazole ring is generally susceptible to electrophilic attack, with the C5 position being the most reactive. pharmaguideline.com The pyridine ring, being electron-deficient, is more prone to nucleophilic substitution and C-H activation at positions ortho and para to the nitrogen atom.

A key strategy for derivatization involves the introduction of functional groups that can serve as handles for further reactions. For instance, the synthesis of ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate introduces an ester group at the C5 position. wikipedia.orgwikimedia.org This ester can be readily converted into a carbohydrazide, which then serves as a versatile intermediate for the synthesis of a variety of other heterocyclic systems, such as oxadiazoles (B1248032) and triazoles, attached to the thiazole core. wikipedia.orgwikimedia.org

Modern synthetic methods such as direct C-H activation and direct arylation offer powerful tools for the regioselective functionalization of heterocyclic compounds. Palladium-catalyzed direct arylation has been shown to be effective for the 5-arylation of thiazole derivatives. This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical and efficient process. Similarly, C-H activation strategies can be employed to selectively introduce substituents onto the pyridine ring, often directed by the nitrogen atom.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. These principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several green approaches can be considered.

Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions. The application of microwave irradiation to the Hantzsch thiazole synthesis can significantly reduce reaction times and, in some cases, improve yields. This technique often allows for reactions to be carried out in greener solvents, such as water or ethanol, or even under solvent-free conditions.

The use of recyclable and environmentally benign catalysts is another key aspect of green chemistry. While the classic Hantzsch synthesis may not require a catalyst, variations and other synthetic routes can benefit from the use of solid-supported catalysts or biocatalysts that can be easily recovered and reused, minimizing waste.

Furthermore, the selection of safer solvents is crucial. Moving away from chlorinated hydrocarbons and other volatile organic compounds towards greener alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental impact of the synthesis. One-pot, multi-component reactions are also a hallmark of green chemistry, as they reduce the number of synthetic steps and purification procedures, leading to less waste generation.

Purification and Isolation Techniques for Academic Research

The purification and isolation of the final product are critical steps in any synthetic procedure to ensure its identity and purity. For this compound and its derivatives in an academic research setting, standard laboratory techniques are typically employed.

Recrystallization is a common and effective method for purifying solid compounds. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. For many thiazole derivatives, including those related to the target molecule, ethanol has been reported as a suitable solvent for recrystallization. wikipedia.orgwikimedia.org The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor.

Column chromatography is another widely used technique for the purification of organic compounds. This method separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel or alumina. A suitable eluent system (a single solvent or a mixture of solvents) is chosen to move the compounds down the column at different rates. The fractions are collected and analyzed, for example by thin-layer chromatography (TLC), to identify those containing the pure product. For thiazole derivatives, mixtures of ethyl acetate (B1210297) and petroleum ether are often used as eluents.

Coordination Chemistry and Supramolecular Self Assembly of 2 Methyl 4 4 Pyridyl Thiazole

Ligand Characteristics and Potential Coordination Modes

2-Methyl-4-(4-pyridyl)thiazole is a heterocyclic compound featuring two key nitrogen atoms that can act as Lewis basic sites for coordination to metal ions: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the thiazole (B1198619) ring. The spatial arrangement of these donor sites allows the ligand to adopt various coordination modes.

The pyridine nitrogen is a well-established coordination site, readily forming bonds with a wide range of metal centers. The thiazole moiety also offers potential coordination sites through its nitrogen and sulfur atoms. Thiazole derivatives are known to act as versatile ligands in the construction of coordination compounds. researchgate.netresearchgate.net The specific coordination mode of this compound can be influenced by several factors, including the nature of the metal ion (hard vs. soft acid), the counter-anions present in the reaction, and the solvent system used for synthesis.

Potential coordination modes for this compound include:

Monodentate Coordination: The ligand can coordinate to a single metal center through either the pyridine nitrogen or the thiazole nitrogen. Coordination via the pyridine nitrogen is generally more common due to its greater steric accessibility and basicity.

Bridging Coordination: The ligand can bridge two metal centers, with one metal coordinating to the pyridine nitrogen and the other to the thiazole nitrogen. This bridging capability is fundamental to the formation of polynuclear complexes, coordination polymers, and MOFs.

Chelating Coordination: While less common for this specific isomer due to the separation of the nitrogen atoms, related pyridyl-thiazole ligands can exhibit chelating behavior, especially if the pyridine group is at the 2-position of the thiazole ring, allowing for the formation of a stable five-membered ring with the metal center.

The methyl group at the 2-position of the thiazole ring can introduce steric hindrance that may influence the preferred coordination geometry around the metal center.

Complexation with Transition Metal Ions

The ability of this compound to coordinate with various transition metal ions has led to the synthesis of a diverse range of coordination complexes. The choice of metal ion plays a crucial role in determining the final structure and properties of the resulting complex.

Depending on the stoichiometry of the reaction and the coordination preferences of the metal ion, this compound can form both discrete mononuclear and extended polynuclear complexes.

Mononuclear Complexes: In these complexes, one or more ligands coordinate to a single metal center. For instance, with metal ions that have a strong preference for a specific coordination number (e.g., four or six), discrete complexes can be isolated where the remaining coordination sites are occupied by other ligands or counter-ions. researchgate.netnih.gov Related pyridyl-containing ligands have been shown to form mononuclear complexes with various transition metals. nih.gov

Polynuclear Complexes: The bridging capability of the ligand allows for the formation of polynuclear complexes, where multiple metal centers are linked together. These can range from simple dinuclear or trinuclear species to one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. nih.gov For example, a closely related ligand, 4-(4-pyridinyl)thiazole-2-thiol, has been used to synthesize a one-dimensional cadmium(II) coordination polymer. tandfonline.com In this structure, the ligand bridges Cd(II) centers, demonstrating the potential for this compound to form similar extended structures.

A variety of spectroscopic and analytical techniques are employed to characterize the metal-ligand adducts of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of ligand coordination. Shifts in the vibrational frequencies of the C=N and C=C stretching modes of the pyridine and thiazole rings upon complexation indicate the involvement of these groups in bonding to the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure in solution. Changes in the chemical shifts of the protons and carbons on the pyridine and thiazole rings upon coordination can confirm the binding sites.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the coordination environment of the metal ion.

Below is a table summarizing the crystallographic data for a coordination polymer formed with a similar ligand, 4-(4-pyridinyl)thiazole-2-thiol, which illustrates the type of structural information that can be obtained.

| Parameter | Value for {[Cd(PTT)(HPTT)(SCN)]}n tandfonline.com |

|---|---|

| Empirical Formula | C18H11CdN5S4 |

| Formula Weight | 594.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.456(2) |

| b (Å) | 15.013(3) |

| c (Å) | 12.821(3) |

| β (°) | 108.08(3) |

| Volume (ų) | 2097.4(8) |

| Z | 4 |

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The directional bonding capabilities and bridging nature of this compound make it a suitable building block for the construction of extended, crystalline materials such as Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).

The rational design of MOFs and CPs involves the careful selection of molecular building blocks—metal nodes and organic linkers—to achieve a target topology and functionality. When using ligands like this compound, several principles are considered:

Geometry of the Linker: The angle between the coordination vectors of the pyridine and thiazole nitrogen atoms will influence the topology of the resulting network. This inherent angle directs the formation of specific network geometries.

Coordination Preference of the Metal Ion: The choice of the metal ion or metal cluster as a secondary building unit (SBU) is critical. Metals with well-defined coordination geometries (e.g., octahedral, tetrahedral, square planar) will lead to more predictable network topologies.

Use of Co-ligands: The introduction of other ligands, such as carboxylates, can be used to control the dimensionality and connectivity of the framework. This mixed-ligand approach is a common strategy for creating diverse MOF structures. mdpi.com

Reticular Chemistry: This design approach allows for the targeted synthesis of MOFs with specific topologies by using building blocks of known geometry. By understanding the geometry of this compound and the chosen metal SBU, it is possible to predict the resulting framework. rsc.org

The functionalization of the ligand, such as the methyl group in this case, can also be used to tune the pore environment and properties of the resulting MOF. nih.gov

Topological analysis is a powerful tool used to simplify and classify the complex structures of MOFs and CPs. It describes the underlying connectivity of the network by representing the linkers and metal nodes as edges and vertices, respectively.

The topology of a network built from this compound would depend on how the ligand connects the metal nodes.

If the ligand acts as a linear two-connecting linker, it can lead to simple topologies like a 1D chain or, in combination with a 4-connecting metal node (like a paddlewheel SBU), a 2D (4,4) square grid network. researchgate.net

If the metal nodes and the ligand have higher connectivity, more complex 3D topologies can be formed. The specific topology is often described by a point symbol, which indicates the number of links from each node and the types of shortest rings in the network.

The analysis of network topology is crucial for understanding the structure-property relationships in MOFs and for the rational design of new materials with desired properties, such as specific pore sizes and shapes for gas storage or separation. unimi.it

Despite a comprehensive search for the crystal structure of "this compound," the necessary crystallographic data required to detail its specific supramolecular interactions is not publicly available in the Cambridge Structural Database or other accessible resources. As the user's request strictly requires an article based on detailed, established research findings for this exact compound, including data tables on its hydrogen bonding and chalcogen bonding networks, the absence of this foundational information prevents the creation of an accurate and scientifically rigorous article as outlined.

The generation of content discussing hypothetical or computationally predicted interactions would not adhere to the instructions to focus solely on established research findings for "this compound." Therefore, the requested article cannot be produced at this time.

Computational and Theoretical Investigations of 2 Methyl 4 4 Pyridyl Thiazole

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of heterocyclic compounds like 2-Methyl-4-(4-pyridyl)thiazole. nih.govresearchgate.net These calculations provide insights into the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov For thiazole (B1198619) and pyridine (B92270) derivatives, DFT studies have shown that the distribution of these orbitals is key to understanding their biological activity. nih.govresearchgate.net For instance, in related compounds, the HOMO is often localized over the thiazole ring, while the LUMO may be centered on the pyridine moiety, indicating the likely sites for electronic interactions. nih.gov

From these FMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Higher hardness values correlate with greater stability. nih.gov

Chemical Softness (σ): The reciprocal of hardness, indicating a higher propensity for chemical reaction. researchgate.net

Electronegativity (χ): Describes the power of the molecule to attract electrons. researchgate.net

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. MEP maps are used to identify the reactive sites for electrophilic and nucleophilic attacks. nih.govrsc.org For pyridyl-thiazole structures, negative potential regions (typically colored red or yellow) are usually located around the nitrogen atoms of both the pyridine and thiazole rings, indicating these are the most probable sites for electrophilic attack and for forming hydrogen bonding interactions. nih.gov

Table 1: Representative Calculated Electronic Properties of Thiazole Derivatives Data is illustrative and based on findings for analogous compounds.

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) (eV) |

|---|---|---|---|---|

| Analogue A | -6.260 | -0.552 | 5.707 | 2.853 |

| Analogue B | -5.523 | -0.016 | 5.507 | 2.753 |

Source: Adapted from studies on thiazole-pyrazole derivatives. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

Computational methods can map the potential energy surface (PES) by calculating the molecule's energy at various fixed values of this dihedral angle. libretexts.orgresearchgate.netwikipedia.org A PES plot reveals the energy landscape, identifying low-energy, stable conformations (energy minima) and the energy barriers (transition states) that separate them. libretexts.orgbohrium.com For similar bi-aromatic systems, it is often found that planar or near-planar conformations are the most stable due to favorable electronic conjugation between the rings. mdpi.com

Studies on related thiazole-containing molecules have shown that specific conformations can be stabilized by intramolecular interactions, such as weak hydrogen bonds. nih.gov For this compound, the most stable conformer would likely seek to minimize steric hindrance between the methyl group on the thiazole and the hydrogen atoms on the pyridine ring while maximizing electronic stabilization. Geometry optimizations using DFT would pinpoint these stable structures. mdpi.com

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a compound like this compound, which is often investigated as a potential ligand for biological targets, MD simulations provide critical insights into its interactions with proteins or other biomolecules. researchgate.netnih.gov

In a typical MD study, the ligand is placed in the binding site of a target protein, and the system is solvated in a box of water molecules to mimic physiological conditions. The simulation then calculates the forces between atoms and their subsequent motions over a set period, often nanoseconds to microseconds. nih.gov

The primary outputs of an MD simulation are trajectories that reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand within the binding pocket, researchers can assess whether the ligand remains stably bound or if it dissociates. A stable complex will show minimal fluctuations in its RMSD value over the course of the simulation. nih.gov

Intermolecular Interactions: The simulation can identify and quantify specific non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and amino acid residues of the protein. mdpi.com These interactions are crucial for binding affinity. researchgate.net

Conformational Changes: MD simulations can show how the ligand and the protein adapt their conformations upon binding to achieve an optimal fit. nih.gov

For pyridyl-thiazole hybrids, MD simulations have been used to confirm the stability of docking poses and to understand the thermodynamic properties of their binding to targets like the main protease of SARS-CoV-2 or α-amylase. researchgate.netnih.gov

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Quantum chemical methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. researchgate.netresearchgate.net

Vibrational Spectroscopy (FT-IR): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.netrsc.org Each calculated frequency is associated with a specific vibrational mode, such as the stretching or bending of bonds. researchgate.net Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in calculations. To improve accuracy, it is common practice to apply a scaling factor to the calculated frequencies for better correlation with experimental spectra. researchgate.net

Electronic Spectroscopy (UV-Visible): Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. kbhgroup.in It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. kbhgroup.in These calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption band. kbhgroup.in Studies on similar thiazole derivatives have shown a good agreement between TD-DFT computed spectra and experimental results, allowing for the confident assignment of electronic transitions, such as π-π* transitions. kbhgroup.in

Table 2: Illustrative Correlation of Theoretical and Experimental Spectroscopic Data for a Thiazole Derivative

| Spectroscopic Method | Calculated Value | Experimental Value | Assignment |

|---|---|---|---|

| FT-IR | ~3100 cm-1 (scaled) | ~3080 cm-1 | Aromatic C-H Stretch |

| UV-Vis (TD-DFT) | 311 nm | 303 nm | π → π* Transition |

Source: Data based on representative values from studies on substituted thiazoles. researchgate.netkbhgroup.in

In Silico Approaches for Ligand Design and Optimization

The thiazole ring is a recognized pharmacophore present in numerous biologically active compounds, making its derivatives, including this compound, attractive candidates for drug design. nih.gov In silico techniques are essential in modern drug discovery for designing and optimizing new therapeutic agents. researchgate.netwjarr.com

Molecular Docking: This is one of the most common in silico techniques. It predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netresearchgate.net Docking algorithms score different binding poses based on factors like intermolecular forces and geometric complementarity. wjarr.com The results, often expressed as a binding energy or docking score, help to identify promising candidates and understand their binding mechanism at the molecular level. researchgate.netresearchgate.net For pyridyl-thiazole hybrids, docking studies have been used to explore their potential as anticancer, antimicrobial, or antiviral agents by modeling their interaction with enzymes like protein kinases or DNA gyrase. researchgate.netresearchgate.netnih.govd-nb.info

Pharmacophore Modeling and QSAR: Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized molecules. nih.gov

ADME Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. acs.org These predictions help to assess a molecule's drug-likeness and potential for oral bioavailability, often by evaluating compliance with frameworks like Lipinski's Rule of Five. acs.orgresearchgate.net Studies on various thiazole-based compounds routinely include ADME profiling to filter out candidates with poor pharmacokinetic properties early in the design process. acs.org

Through these computational strategies, derivatives of this compound can be virtually designed, screened, and optimized to enhance their binding affinity, selectivity, and pharmacokinetic profiles before committing to chemical synthesis. researchgate.netnih.gov

Structure Activity Relationship Sar Studies and Molecular Recognition Principles

Elucidation of Acid-Base Properties: pK_a Determinations and Protonation Equilibria

The acid-base properties of pyridylthiazole derivatives are fundamental to their behavior in biological systems and their potential for forming specific molecular interactions. The pK_a values, which quantify the acidity of a compound, are critical parameters as they determine the ionization state of the molecule at a given pH. This, in turn, influences its solubility, membrane permeability, and ability to interact with biological targets.

For thiazole-containing compounds, protonation typically occurs at the nitrogen atom of the thiazole (B1198619) ring (N3). The lone pair of electrons on this nitrogen makes it a primary site for accepting a proton. The basicity of thiazoles is generally lower than that of imidazoles, with the pK_a of the conjugate acid of thiazole being approximately 2.5.

In the case of 2-Methyl-4-(4-pyridyl)thiazole, there are two primary basic centers susceptible to protonation: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the thiazole ring. The pyridine nitrogen is generally more basic than the thiazole nitrogen. Experimental studies on closely related 4-(x-pyridyl)-2-aminothiazole derivatives have provided insights into the protonation equilibria of such systems. These studies utilize techniques like UV-vis spectroscopy to determine the acid dissociation constants (pK_a).

It has been observed that the first protonation of 4-(pyridyl)-2-aminothiazoles occurs at the pyridine nitrogen, which is the most basic center. The second protonation event, occurring at a much lower pH, is attributed to the protonation of the thiazole ring nitrogen. The exact pK_a values are influenced by the position of the nitrogen in the pyridine ring (2-, 3-, or 4-pyridyl) and the presence of other substituents.

Quantum chemical studies, employing methods like AM1, PM3, and Density Functional Theory (DFT), have also been used to calculate the pK_a values for the protonation of substituted thiazole derivatives. These computational approaches can provide valuable predictions and support experimental findings, helping to elucidate the most likely sites of protonation and the relative basicity of different nitrogen atoms within the molecule.

Table 1: Experimentally Determined Half-Protonation Values (H¹/²) for Related 4-(x-pyridyl)-2-aminothiazole Derivatives

| Compound | First Protonation (H¹/²) | Second Protonation (H¹/²) |

| 4-(2-pyridyl)-2-aminothiazole | 4.90 | 0.60 |

| 4-(3-pyridyl)-2-aminothiazole | 1.90 | -2.80 |

| 4-(4-pyridyl)-2-aminothiazole | - | - |

Note: Data for the specific 2-methyl derivative was not available in the cited literature. The table presents data for closely related aminothiazole derivatives to illustrate the principles of protonation.

Influence of Substituent Effects on Reactivity and Binding Affinity

The chemical reactivity and binding affinity of this compound can be significantly modulated by the introduction of various substituents on either the thiazole or the pyridine ring. These modifications can alter the electronic properties, steric profile, and hydrogen bonding capabilities of the molecule, thereby influencing its interactions with other molecules, including biological macromolecules.

The synthesis of derivatives of this compound often starts from pyridine-4-carbothioamide and a substituted α-haloketone in a Hantzsch thiazole synthesis. This allows for the introduction of various substituents at different positions of the thiazole ring.

Substituent effects can be broadly categorized as electronic or steric:

Electronic Effects: Electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) can increase the electron density on the heterocyclic rings, potentially enhancing the basicity of the nitrogen atoms and influencing their ability to act as hydrogen bond acceptors. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the electron density, making the molecule less basic but potentially a better electron acceptor in certain interactions. These electronic modifications can have a profound impact on the reactivity of the molecule in chemical reactions and its binding affinity to target proteins.

Steric Effects: The size and shape of substituents can introduce steric hindrance, which may either prevent or promote specific binding conformations. Bulky substituents can restrict the rotational freedom around the bond connecting the thiazole and pyridine rings, locking the molecule into a preferred conformation for binding.

Structure-activity relationship (SAR) studies on various series of thiazole derivatives have demonstrated the importance of substituents in determining their biological activity. For instance, in the development of antimicrobial agents, the nature and position of substituents on the pyridylthiazole scaffold have been shown to be critical for potency.

Theoretical Frameworks for Predicting Molecular Recognition Events

Computational chemistry provides a powerful theoretical framework for predicting and understanding the molecular recognition events involving this compound. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are instrumental in this regard.

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a receptor or another macromolecule to form a stable complex. For this compound and its derivatives, molecular docking studies have been employed to investigate their binding modes with various protein targets. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity. For example, docking studies of novel thiazole derivatives incorporating a pyridine moiety have been used to predict their inhibitory activity against enzymes like DNA gyrase. The docking scores, which estimate the binding energy, can help in prioritizing compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a statistical approach that correlates the chemical structure or properties of a series of compounds with their biological activity. wikipedia.orgijnrd.orgfiveable.menih.govslideshare.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. wikipedia.orgijnrd.orgfiveable.menih.govslideshare.net For pyridylthiazole derivatives, QSAR models can be built using various molecular descriptors that quantify their structural, electronic, and physicochemical properties. These descriptors can include parameters like molecular weight, logP (lipophilicity), molar refractivity, and quantum chemical descriptors. A validated QSAR model can be a valuable tool in the rational design of new derivatives with improved binding affinity or desired biological activity.

Table 2: Representative Molecular Docking Results for Pyridyl-Thiazole Derivatives with a Protein Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | -9.2 | Asp73, Asn46, Arg136 |

| Derivative B | -8.8 | Asn46, Gly77 |

| Derivative C | -8.5 | Asp73, Thr165 |

Note: This table presents hypothetical data based on findings for similar classes of compounds to illustrate the type of information obtained from molecular docking studies.

Investigation of Specific Molecular Interactions with Macromolecules (excluding clinical/safety)

The interaction of this compound and its analogs with macromolecules is governed by a variety of non-covalent forces. Understanding these specific interactions at a molecular level is crucial for elucidating their mechanism of action and for the design of molecules with high specificity and affinity. Biophysical techniques and computational modeling are key to these investigations.

The pyridylthiazole scaffold offers several features that can participate in molecular interactions:

Hydrogen Bonding: The nitrogen atoms of both the pyridine and thiazole rings can act as hydrogen bond acceptors. The ability to form hydrogen bonds is a critical determinant of binding affinity and specificity with biological macromolecules, such as proteins and nucleic acids.

π-π Stacking: The aromatic nature of both the pyridine and thiazole rings allows for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. These interactions contribute significantly to the stability of the ligand-protein complex.

Metal Coordination: The nitrogen atoms of the pyridylthiazole moiety can also act as ligands for metal ions, which may be present in the active site of metalloenzymes.

Molecular docking studies on various pyridyl-thiazole derivatives have provided detailed insights into their binding modes. For instance, studies on thiazole derivatives targeting DNA gyrase have shown that the pyridine ring can form crucial hydrogen bonds with key amino acid residues like asparagine, while the thiazole core is involved in hydrophobic interactions. These computational predictions, when combined with experimental data from techniques like X-ray crystallography or NMR spectroscopy, can provide a comprehensive picture of the molecular interactions driving the recognition process.

Advanced Applications of 2 Methyl 4 4 Pyridyl Thiazole Derived Materials

Development of Functional Materials for Specific Research Purposes

The compound 2-Methyl-4-(4-pyridyl)thiazole and its derivatives serve as versatile scaffolds in the synthesis of functional materials tailored for specific scientific investigations, particularly in the fields of medicinal chemistry and materials science. The strategic modification of this core structure allows for the creation of novel molecules with enhanced or specific properties.

Researchers have synthesized a new series of 4-methyl-2-(pyridin-4-yl)-thiazole-5-yl-azoles starting from a derivative of 2-(4-pyridyl)thiazole. researchgate.net This was achieved through a Hantzsch reaction to create the initial thiazole (B1198619) ester, which was then converted to a hydrazide. researchgate.net This hydrazide serves as a key intermediate for synthesizing a variety of azole-containing compounds, which are investigated for their potential antimicrobial activities. researchgate.net The process highlights the role of the 2-(4-pyridyl)thiazole core as a foundational element for building more complex molecules with specific biological functions.

Similarly, 2-(4-pyridyl)-4-methyl-thiazole-5-carboxylic acid is utilized as a synthetic intermediate in pharmaceutical research. medchemexpress.comcaymanchem.com This derivative provides a reactive handle (the carboxylic acid group) that allows for its incorporation into larger, more complex molecular structures, facilitating the development of new therapeutic agents. The inherent bioactivity associated with thiazole and pyridine (B92270) rings makes this a promising starting point for drug discovery programs. researchgate.net

The synthesis of fluorinated hydrazinylthiazole derivatives, starting from precursors that can be conceptually related to the pyridylthiazole structure, further illustrates the development of functional materials for biomedical research. nih.gov These compounds have been evaluated for their potential in managing diabetes through mechanisms like α-amylase inhibition. nih.gov

The adaptability of the this compound framework allows for the systematic exploration of structure-activity relationships, where modifications to the core structure can be correlated with changes in biological or material properties. This makes it an important tool for researchers aiming to design materials with precisely defined functions.

Role in Luminescent Materials and Sensing Platforms

The conjugated system of the pyridyl and thiazole rings in this compound imparts favorable photophysical properties, making it and its derivatives excellent candidates for the development of luminescent materials. These materials are at the forefront of sensing technology, where they are used to detect a variety of chemical species with high sensitivity and selectivity.

The nitrogen and sulfur atoms within the thiazole-pyridyl scaffold provide excellent coordination sites for metal ions. This property is extensively utilized in the construction of luminescent metal-organic frameworks (MOFs) and coordination polymers that function as chemical sensors. nih.gov The incorporation of thiazole-pyridyl ligands into these frameworks can lead to materials that exhibit strong luminescence, which can be modulated by the presence of specific analytes.

For instance, thiazole derivatives are known to form complexes with a range of heavy metal ions, including Cd²⁺, Co²⁺, Cr³⁺, Fe³⁺, Ag⁺, Al³⁺, Cu²⁺, Pd²⁺, Hg²⁺, Ni²⁺, and Zn²⁺. mdpi.com This interaction often leads to a change in the luminescent properties of the material, such as quenching or enhancement of fluorescence, allowing for the detection of these ions. The pyridine moiety in the scaffold further enhances the coordinating ability and can influence the selectivity of the sensor. Pyridine derivatives have been successfully used in fluorescent sensors for the detection of toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. researchgate.net

The general mechanism for these sensors involves the analyte interacting with the thiazole-pyridyl ligand or the metal center of a MOF, leading to a perturbation of the electronic structure and a corresponding change in the luminescent signal. This response can be highly specific, allowing for the detection of target molecules even in complex mixtures.

The luminescence in materials derived from this compound typically originates from the organic ligand itself, a phenomenon known as ligand-based luminescence. Thiazole and its derivatives are intrinsically fluorescent due to their rigid, planar, and conjugated structure. nih.govsigmaaldrich.com The photoluminescence of MOFs and coordination polymers containing these ligands often arises from π-π* or n-π* electronic transitions within the aromatic rings.

The mechanism of sensing, particularly fluorescence quenching, is often attributed to interactions between the analyte and the luminescent framework. For example, the binding of heavy metal ions like Hg(II) to the sulfur and nitrogen atoms of the thiazole ring can lead to luminescence quenching. sigmaaldrich.comnih.gov This is supported by X-ray Photoelectron Spectroscopy (XPS) studies which show shifts in the binding energies of the N 1s and S 2p core levels upon interaction with the metal ion, confirming the role of these atoms as the binding sites. sigmaaldrich.comnih.gov

In some cases, the luminescence can be influenced by intramolecular charge transfer (ICT) phenomena, especially in donor-π-acceptor-π-donor (D-π-A-π-D) architectures where the thiazole unit can act as an electron-accepting moiety. researchgate.net The photophysical properties, including absorption and emission wavelengths, as well as fluorescence quantum yields, are highly dependent on the molecular structure and the surrounding environment. For instance, pyridylthiazole compounds have been reported to exhibit fluorescence quantum yields close to unity, with large Stokes shifts that are explained by the shortening of the inter-ring bond in the excited state. nih.gov

Applications in Heterogeneous Catalysis and Photocatalysis

The presence of nitrogen and sulfur heteroatoms, along with the aromatic rings, makes this compound and its derivatives promising candidates for applications in catalysis. These features allow them to act as ligands for metal centers, potentially influencing the catalytic activity and selectivity of the resulting complexes.

While direct applications of this compound in heterogeneous catalysis are not extensively documented, research on related structures provides strong indications of its potential. For example, a cadmium-based metal-organic framework (Cd-MOF) incorporating a thiazole ligand has been successfully employed as a heterogeneous catalyst for the epoxidation of alkenes. sigmaaldrich.com This catalyst demonstrated high yields and could be easily recovered and reused multiple times with only a slight decrease in activity, highlighting the advantages of using such materials in heterogeneous systems. sigmaaldrich.com

In the realm of photocatalysis, thiazolo[5,4-d]thiazole (B1587360) (TzTz) linked conjugated microporous polymers (CMPs) have shown significant promise. mdpi.commdpi.com These materials have been utilized for the selective aerobic oxidation of amines to imines under visible light irradiation, outperforming benchmark photocatalysts like mesoporous graphitic carbon nitride (mpg-C3N4). mdpi.commdpi.com The TzTz unit, which shares structural similarities with the thiazole core of this compound, plays a crucial role in the photoelectric properties of these polymers. mdpi.com The development of these photocatalysts, which can operate under ambient conditions, underscores the potential of thiazole-based materials in sustainable chemistry. mdpi.com

Furthermore, pyridyl-thiourea complexes of ruthenium and osmium have been shown to act as frustrated Lewis pair (FLP) catalysts for the hydrogenation of polar multiple bonds. The coordination of the pyridyl nitrogen to the metal center is a key feature of these catalysts. This suggests that this compound, with its pyridyl moiety, could also be a valuable ligand in the design of novel homogeneous and heterogeneous catalysts.

The potential for this compound in catalysis is rooted in its ability to coordinate with metal ions, its electronic properties which can be tuned through substitution, and its stability, which is essential for catalytic applications.

Research on Corrosion Inhibition Mechanisms and Surface Protection

Thiazole and pyridine derivatives are well-established as effective corrosion inhibitors for various metals and alloys in acidic environments. medchemexpress.com The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netresearchgate.net

The corrosion inhibition mechanism of molecules containing thiazole and pyridine rings, such as this compound, involves the adsorption of the inhibitor onto the metal surface. This adsorption is facilitated by the presence of heteroatoms (N and S) with lone pairs of electrons, as well as the π-electrons of the aromatic rings. medchemexpress.com These electrons can interact with the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate-type bond.

The adsorption process can be described by various isotherms, with the Langmuir adsorption isotherm often providing the best fit for the experimental data. medchemexpress.com This model assumes the formation of a monolayer of the inhibitor on the metal surface. The strength of the adsorption can be inferred from the Gibbs free energy of adsorption (ΔG°ads). A highly negative value of ΔG°ads is indicative of strong and spontaneous adsorption, which can be a combination of physical (electrostatic) and chemical (chemisorption) interactions.

A study on a closely related compound, 4-methyl-2-(pyridin-3-yl)thiazole-5-carbohydrazide (MPTC), demonstrated its effectiveness as a corrosion inhibitor for mild steel in a hydrochloric acid solution. The inhibition efficiency was found to increase with the concentration of the inhibitor, reaching up to 95.1% at a concentration of 0.5 mM. The following table summarizes the inhibition efficiency of MPTC at different concentrations.

| Inhibitor Concentration (mM) | Inhibition Efficiency (%) |

| 0.1 | >80 |

| 0.2 | ~85 |

| 0.3 | ~90 |

| 0.4 | ~92 |

| 0.5 | 95.1 |

| Data is for mild steel in 1.0 M HCl at 303 K after 5 hours of immersion. |

Potentiodynamic polarization studies have shown that thiazole and pyridine derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net Electrochemical Impedance Spectroscopy (EIS) measurements typically show an increase in the charge-transfer resistance and a decrease in the double-layer capacitance in the presence of the inhibitor, which is consistent with the formation of a protective film on the metal surface.

Surface analysis techniques, such as Scanning Electron Microscopy (SEM), provide visual evidence of the protective film. In the absence of the inhibitor, the metal surface appears rough and damaged due to corrosion, while in the presence of the inhibitor, a smoother and more intact surface is observed. This protective layer effectively blocks the active sites for corrosion, thereby providing surface protection.

Future Research Directions and Emerging Opportunities

Exploration of Hybrid Organic-Inorganic Materials Integrating the Scaffold

The development of novel hybrid organic-inorganic materials represents a significant frontier in materials science. The 2-Methyl-4-(4-pyridyl)thiazole scaffold is an excellent candidate for integration into these materials, such as Metal-Organic Frameworks (MOFs) and coordination polymers, due to the presence of nitrogen atoms in both the thiazole (B1198619) and pyridine (B92270) rings which can act as coordination sites for metal ions. mdpi.com

Future research should focus on synthesizing and characterizing new hybrid materials where this compound or its functionalized derivatives act as the organic linkers. The combination of the thiazole's electron-rich nature with the versatile coordination geometry of the pyridyl group could lead to materials with unique properties. mdpi.comrsc.org Investigations could explore the potential of these materials in applications like gas storage, catalysis, and chemical sensing. For instance, the porosity and functional surfaces of MOFs incorporating this scaffold could be tuned for selective gas adsorption or as catalytic sites for organic transformations. mdpi.com

Table 1: Potential Research Areas for Hybrid Materials

| Research Area | Focus of Investigation | Potential Applications |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Synthesis of porous 3D structures using the scaffold as a linker with various metal ions (e.g., Zn, Cu, Co). | Gas storage (CO₂, H₂), separation, heterogeneous catalysis. |

| Coordination Polymers | Creation of 1D, 2D, or 3D polymers with interesting magnetic, luminescent, or electronic properties. | Luminescent sensors, molecular magnets, conductive materials. |

| Hybrid Perovskites | Incorporation of the scaffold as an organic cation in perovskite structures. | Photovoltaics, light-emitting diodes (LEDs). |

| Functionalized Nanoparticles | Grafting the scaffold onto the surface of inorganic nanoparticles (e.g., silica (B1680970), gold). | Targeted drug delivery, bio-imaging, sensing. |

Advanced Spectroscopic Techniques for In-Situ Studies

Understanding the dynamic processes involved in the synthesis of materials or the mechanism of action of bioactive molecules requires sophisticated analytical techniques. Advanced, in-situ spectroscopic methods can provide real-time insights into these processes, which is crucial for optimizing reaction conditions and elucidating complex mechanisms.

Future studies could employ techniques like in-situ Nuclear Magnetic Resonance (NMR), Raman spectroscopy, and X-ray Absorption Spectroscopy (XAS) to monitor the formation of hybrid materials incorporating the this compound scaffold. rsc.org These methods allow for the observation of intermediate species, reaction kinetics, and structural transformations as they occur. rsc.org For example, in-situ spectroscopy could be used to study the self-assembly process of MOFs, providing a deeper understanding of the crystallization mechanism. rsc.org Furthermore, techniques like time-resolved fluorescence spectroscopy could be used to probe the photo-physical properties of luminescent materials derived from this scaffold.

Table 2: Applicable In-Situ Spectroscopic Techniques

| Technique | Information Gained | Application Example |

|---|---|---|

| In-Situ NMR Spectroscopy | Real-time monitoring of reactant consumption and product formation; identification of intermediates. | Studying the kinetics of scaffold derivatization reactions. |

| In-Situ Raman/IR Spectroscopy | Tracking changes in vibrational modes, indicating bond formation/breakage and structural changes. | Monitoring the coordination of the scaffold to metal centers during MOF synthesis. |

| In-Situ X-ray Absorption Spectroscopy (XAS) | Probing the local electronic structure and coordination environment of metal atoms. | Characterizing the active sites in catalysts based on the scaffold. |

| Time-Resolved Fluorescence Spectroscopy | Investigating excited-state dynamics and energy transfer processes. | Understanding the luminescence mechanism in sensor applications. |

Integration with Artificial Intelligence and Machine Learning for Material Discovery

Potential AI/ML-Driven Research Initiatives:

Property Prediction: Develop ML models to predict properties like bandgap, charge mobility, or binding affinity for novel derivatives.

Generative Models: Use generative algorithms to design new molecules based on the this compound core with optimized properties.

Reaction Outcome Prediction: Train algorithms on historical reaction data to predict the success of synthetic pathways for new, complex derivatives. nih.gov

Unexplored Biological Interaction Mechanisms for Scaffold Development

While derivatives of the pyridine-thiazole scaffold have shown promise as antimicrobial and anticancer agents, the precise molecular mechanisms underlying these activities are often not fully understood. farmaciajournal.comnih.govnih.gov Future research should delve deeper into the unexplored biological interactions of compounds based on the this compound structure to guide the rational design of more potent and selective therapeutic agents.

A key area of investigation is the identification of specific protein targets. Techniques such as affinity chromatography, proteomics, and computational docking studies can be employed to identify the binding partners of these compounds within cells. Once targets are identified, further studies can elucidate how the binding of the molecule modulates the protein's function and affects downstream signaling pathways. For instance, while some pyridine-thiazole hybrids are suggested to induce genetic instability in cancer cells, the specific DNA repair pathways or enzymes they interact with remain to be fully characterized. nih.govmdpi.com Understanding these fundamental mechanisms is critical for developing next-generation drugs with improved efficacy.

Table 3: Avenues for Exploring Biological Mechanisms

| Research Avenue | Methodologies | Potential Outcomes |

|---|---|---|

| Target Identification | Affinity chromatography-mass spectrometry, thermal shift assays, yeast two-hybrid screens. | Identification of specific protein receptors or enzymes responsible for the compound's biological effect. |

| Pathway Analysis | Transcriptomics (RNA-seq), proteomics, phosphoproteomics. | Elucidation of the cellular signaling pathways modulated by the compound. |

| Structural Biology | X-ray crystallography, cryo-electron microscopy (cryo-EM) of the compound bound to its target. | Detailed, atomic-level understanding of the binding interaction, guiding structure-activity relationship (SAR) studies. |

| Mechanism of Action Studies | Enzyme kinetics, cell-based reporter assays, DNA interaction assays. | Clarification of how the compound exerts its therapeutic effect (e.g., enzyme inhibition, disruption of protein-protein interactions). |

Q & A

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Neutralize acidic byproducts before disposal .

How can researchers resolve ambiguities in X-ray crystallographic data for thiazole derivatives?

Advanced Research Question

Use SHELXL for refinement:

- Twinned Data : Apply HKLF 5 format for twin-law corrections.

- Disorder Modeling : PART instructions resolve overlapping atomic positions.

- Validation Tools : Check R and CC to ensure data quality .

What are the challenges in scaling up thiazole synthesis for preclinical studies?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.